3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with piperidine and thiophene groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperidine and thiophene groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): Known for its use as an oxidizing agent in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
Uniqueness
3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, from drug development to material science.
Properties
Molecular Formula |
C23H28N2O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H28N2O2S/c1-15-12-16(2)21-17(3)22(27-19(21)13-15)23(26)24-14-18(20-8-7-11-28-20)25-9-5-4-6-10-25/h7-8,11-13,18H,4-6,9-10,14H2,1-3H3,(H,24,26) |
InChI Key |
XKUHVXPOTFRIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CS3)N4CCCCC4)C)C |
Origin of Product |
United States |
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